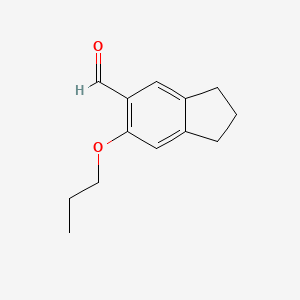
6-Propoxy-5-indanecarbaldehyde
Vue d'ensemble
Description
6-Propoxy-5-indanecarbaldehyde is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.27 . The compound is also known as 5-Indanecarbaldehyde, 6-propyloxy- or Indan-5-carboxaldehyde, 6-propoxy.
Molecular Structure Analysis
The InChI code for 6-Propoxy-5-indanecarbaldehyde is1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Propoxy-5-indanecarbaldehyde include a molecular weight of 204.26 and a molecular formula of C13H16O2 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Studies have explored the synthesis of new chemical compounds and their potential applications. For instance, the preparation of stable alternatives to glyceraldehyde acetonide from D-mannitol demonstrates the exploration of new synthetic routes and compounds for various applications, including potentially pharmaceuticals and materials science (S. Ley & P. Michel, 2003).
Antioxidant and Antihyperglycemic Agents
Research into coumarin derivatives containing pyrazole and indenone rings has shown promising antioxidant and antihyperglycemic activities, which suggests that similar structures, such as 6-Propoxy-5-indanecarbaldehyde, could be explored for these biological activities (R. Kenchappa et al., 2017).
Catalysis in Organic Synthesis
The role of Pd(II) as both a Lewis acid and a transition metal catalyst in the synthesis of cyclic alkenyl ethers from acetylenic aldehydes highlights the importance of catalysts in facilitating reactions, potentially including those involving 6-Propoxy-5-indanecarbaldehyde for the synthesis of complex organic molecules (N. Asao et al., 2002).
Heterogeneously Catalyzed Reactions
Investigations into the condensation of glycerol to cyclic acetals using various solid acids as heterogeneous catalysts offer insights into green chemistry approaches and the potential for 6-Propoxy-5-indanecarbaldehyde to participate in or be synthesized via environmentally friendly processes (J. Deutsch et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 6-Propoxy-5-indanecarbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many other organic compounds, it is likely that 6-propoxy-5-indanecarbaldehyde interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of 6-Propoxy-5-indanecarbaldehyde can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. Specific details about how these factors affect the action of 6-propoxy-5-indanecarbaldehyde are currently unknown .
Propriétés
IUPAC Name |
6-propoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEKWYSEQOZUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2CCCC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxy-5-indanecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)









